molecular formula C10H13FN2 B1399593 N1-cyclobutyl-4-fluorobenzene-1,2-diamine CAS No. 1249156-84-0

N1-cyclobutyl-4-fluorobenzene-1,2-diamine

Cat. No.: B1399593
CAS No.: 1249156-84-0
M. Wt: 180.22 g/mol
InChI Key: RQIBZGPNGWUQMU-UHFFFAOYSA-N
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Description

N1-cyclobutyl-4-fluorobenzene-1,2-diamine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a diamine derivative that contains a cyclobutyl ring and a fluorobenzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for N1-cyclobutyl-4-fluorobenzene-1,2-diamine involves the reduction of 4-fluoro-2-nitroaniline. The process includes the following steps :

    Starting Material: 4-fluoro-2-nitroaniline.

    Solvent: Anhydrous ethanol.

    Catalyst: Raney nickel.

    Reaction Conditions: The reaction is carried out in a reaction vessel with hydrogen gas at 1.0 MPa and room temperature for 8 hours.

    Post-Reaction: The reaction mixture is cooled, and the catalyst is filtered out. The product is then obtained by vacuum distillation.

The yield of this reaction is approximately 91.3%, and the product is a grayish-white solid with a melting point of 97-98°C .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-cyclobutyl-4-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N1-cyclobutyl-4-fluorobenzene-1,2-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-cyclobutyl-4-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

N1-cyclobutyl-4-fluorobenzene-1,2-diamine can be compared with other similar compounds, such as:

    4-Fluoro-1,2-phenylenediamine: This compound lacks the cyclobutyl ring but shares the fluorobenzene structure.

    N1-cyclobutyl-4-chlorobenzene-1,2-diamine: This compound has a chlorine atom instead of a fluorine atom on the benzene ring.

The uniqueness of this compound lies in its specific combination of the cyclobutyl and fluorobenzene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-N-cyclobutyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIBZGPNGWUQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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